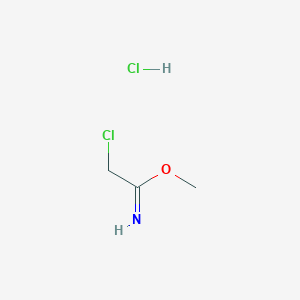

Methyl 2-chloroacetimidate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloroethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKRTCMWHONHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506709 | |

| Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70737-12-1 | |

| Record name | Methyl 2-chloroethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70737-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Chloroacetimidate Hydrochloride (CAS No. 70737-12-1)

This guide provides a comprehensive technical overview of methyl 2-chloroacetimidate hydrochloride, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and key applications of this compound, with a focus on the underlying chemical principles and practical methodologies.

Introduction: A Versatile Building Block

This compound, with the CAS number 70737-12-1, is a valuable synthetic intermediate. It belongs to the class of imidate hydrochlorides, which are known for their utility in constructing a variety of important organic molecules, including heterocycles and amidines. The presence of the chloroacetyl group and the imidate functionality makes it a reactive and adaptable building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 70737-12-1 | [1] |

| Molecular Formula | C₃H₆ClNO · HCl | [1] |

| Molecular Weight | 144.00 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 77-82 °C | [1] |

| Storage Temperature | -20°C | [1] |

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Synthesis and Characterization

The primary method for the synthesis of imidate hydrochlorides is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case of this compound, the reaction proceeds between chloroacetonitrile and methanol in the presence of anhydrous hydrogen chloride.

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction is a classic and reliable method for the preparation of imidate salts. The generally accepted mechanism involves the following key steps:

The amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. The resulting tetrahedral intermediate then eliminates methanol to form the corresponding amidine salt. This reaction is often carried out in the presence of a base to neutralize the hydrochloride salt and liberate the free amine for reaction.

Synthesis of Heterocycles

This compound is a key building block for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active molecules.

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications. One synthetic route to 2-substituted benzothiazoles involves the reaction of an imidate with 2-aminothiophenol. The reaction likely proceeds through the initial formation of an amidine, followed by an intramolecular cyclization with the elimination of a small molecule.

Application in the Synthesis of Chiral Ligands

This compound serves as a reactant in the modular synthesis of chiral homo- and heterotrisoxazolines. These molecules are valuable as chiral ligands in asymmetric catalysis, for example, in the asymmetrical Michael addition of indole to benzylidenemalonate. The imidate functionality is crucial for constructing the oxazoline rings in a controlled manner.

Role in Drug Development and Agrochemicals

While specific examples of marketed drugs that directly use this compound in their synthesis are not prominently disclosed in the public domain, its utility as an intermediate for drug-like scaffolds is evident. Its application in forming substituted amidines and heterocycles like benzothiazoles and oxadiazoles makes it a valuable tool for medicinal chemists. These structural motifs are present in a wide array of therapeutic agents, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Furthermore, the chloroacetimidate moiety is found in precursors to certain agrochemicals. The reactivity of this functional group allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the final product.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate with significant potential in organic synthesis. Its ability to readily form amidines and serve as a precursor to a variety of heterocyclic systems makes it a valuable tool for the construction of complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of this reagent is essential for leveraging its full potential in the creation of novel and impactful chemical entities. As with any reactive chemical, adherence to strict safety protocols is imperative for its use in the laboratory.

References

Sources

reactivity of methyl 2-chloroacetimidate hydrochloride with nucleophiles

An In-depth Technical Guide to the Reactivity of Methyl 2-Chloroacetimidate Hydrochloride with Nucleophiles

Abstract

This compound is a versatile and highly reactive bifunctional reagent pivotal in modern organic synthesis. Derived from the Pinner reaction of chloroacetonitrile and methanol, this compound possesses two distinct electrophilic centers: the imidate carbon and the α-chloro carbon.[1][2] This dual reactivity allows for a wide range of transformations, making it a valuable building block for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles.[3][4] This guide provides a detailed exploration of the reactivity of this compound with common classes of nucleophiles—namely nitrogen, sulfur, and oxygen nucleophiles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and illustrate its application in synthetic workflows, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Introduction: The Pinner Salt as a Synthetic Linchpin

This compound, often referred to as a Pinner salt, is the product of the acid-catalyzed addition of methanol to chloroacetonitrile.[2] The hydrochloride form ensures stability and enhances the electrophilicity of the imidate carbon. Its structure uniquely combines the reactivity of an imidate with that of an α-chloro carbonyl equivalent, presenting two distinct sites for nucleophilic attack. This bifunctionality is the cornerstone of its synthetic utility.

The imidate functional group can be conceptualized as a masked amide with a highly activated carbonyl-like carbon.[3] The protonated nitrogen atom in the hydrochloride salt further withdraws electron density, making this carbon exceptionally susceptible to attack by even weak nucleophiles. Simultaneously, the C-Cl bond is a classic site for SN2 displacement. This combination allows for either sequential or, in the case of dinucleophiles, concerted reactions to forge new C-N, C-S, and C-O bonds, often culminating in intramolecular cyclizations to form heterocyclic scaffolds.[5][6]

Reactions with Nitrogen Nucleophiles: Gateway to Amidines

The reaction of this compound with primary and secondary amines is a robust and highly efficient method for the synthesis of substituted 2-chloroacetamidines.[7] Amidines are prevalent structural motifs in medicinal chemistry and serve as versatile precursors for more complex nitrogen-containing heterocycles.[8]

Mechanism of Amidine Formation

The reaction proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the electrophilic imidate carbon. This step typically requires the neutralization of the hydrochloride salt to free the amine's lone pair for nucleophilic attack. This can be accomplished by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or by using at least two equivalents of the amine nucleophile itself, with the second equivalent acting as the base.

Following the initial nucleophilic addition, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate involves the elimination of methanol, a stable leaving group, to yield the protonated amidine product. A final deprotonation step by a base affords the neutral 2-chloroacetamidine.

Experimental Protocol: Synthesis of N-Phenyl-2-chloroacetamidine

-

Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add aniline (2.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-phenyl-2-chloroacetamidine.

Data Summary: Reactivity with N-Nucleophiles

| Nucleophile | Stoichiometry | Typical Solvent | Temperature | Product | Key Considerations |

| Primary Amines | 2.1 - 2.5 eq | Ethanol, DCM, THF | 0 °C to RT | N-Substituted Amidine | Excess amine acts as a base. Reaction is generally fast. |

| Secondary Amines | 2.1 - 2.5 eq | Ethanol, ACN | RT to 40 °C | N,N-Disubstituted Amidine | Can be slower than with primary amines due to sterics. |

| Hydrazines | 1.1 eq + Base | Methanol, Ethanol | RT | Amidrazone | A non-nucleophilic base is preferred to avoid side reactions. |

| Anilines | 2.2 eq | DCM, Ethanol | RT | N-Aryl Amidine | Generally good reactivity, though electron-withdrawing groups on the aniline can slow the reaction.[7] |

Reactions with Sulfur Nucleophiles: Accessing Thioimidates and Thiazolines

Thiols are highly potent nucleophiles and react readily with this compound.[9] The reaction can proceed at either of the two electrophilic sites, leading to a variety of products depending on the reaction conditions and the structure of the thiol.

Mechanistic Pathways

-

Attack at the Imidate Carbon: The most common pathway involves the nucleophilic attack of the thiolate (formed in situ with a base) on the imidate carbon. Similar to the reaction with amines, this results in the elimination of methanol to form a methyl 2-chloroacetimidothioate (a thioimidate).

-

Attack at the α-Chloro Carbon (SN2): Alternatively, the thiolate can displace the chloride ion via an SN2 reaction. This pathway is generally less favored for the imidate salt but can become competitive under certain conditions.

-

Intramolecular Cyclization: When a nucleophile containing a thiol group (e.g., cysteine, 2-mercaptoethylamine) is used, the initial product of attack at the imidate can undergo a subsequent intramolecular SN2 reaction, where the newly formed nitrogen attacks the chloro-substituted carbon to form five-membered heterocyclic rings like thiazolines.[5] This is a powerful strategy in heterocyclic synthesis.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4,5-dihydrothiazole

-

Setup: Dissolve this compound (1.0 eq) in methanol (0.5 M). In a separate flask, prepare a solution of 2-mercaptoethylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in methanol.

-

Reaction: Add the imidate solution to the amine/base solution at room temperature and stir for 12 hours. The reaction involves initial formation of the amidine followed by intramolecular cyclization.

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by vacuum distillation or column chromatography to yield the thiazoline product.

Reactions with Oxygen Nucleophiles: Hydrolysis and Ester Formation

Oxygen nucleophiles, such as water and alcohols, are generally less reactive towards the imidate carbon than their nitrogen or sulfur counterparts.[10][11] However, under appropriate conditions, they can readily participate in reactions.

Mechanistic Considerations

-

Hydrolysis: The presence of water, particularly under acidic or basic conditions, leads to the hydrolysis of the imidate to the corresponding ester, methyl 2-chloroacetate.[2] This is often an undesired side reaction, necessitating the use of anhydrous conditions for most other transformations. The mechanism is analogous to imine hydrolysis.

-

Alcoholysis/Trans-imidatation: Reaction with an excess of another alcohol (R'-OH) can lead to an equilibrium exchange of the methoxy group for an R'-O group, forming a new imidate. This is effectively a trans-esterification equivalent for imidates.

-

Orthoester Formation: In the presence of excess alcohol and a strong acid catalyst, the Pinner salt can react further with the alcohol to form a stable orthoester.[2]

Experimental Protocol: Controlled Hydrolysis to Methyl 2-chloroacetate

-

Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (1:1 v/v).

-

Reaction: Add a catalytic amount of hydrochloric acid (e.g., 3-4 drops of concentrated HCl) and stir the mixture at room temperature for 2 hours.

-

Workup: Neutralize the solution with solid sodium bicarbonate until effervescence ceases. Extract the mixture three times with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield methyl 2-chloroacetate.

Data Summary: Reactivity with O-Nucleophiles

| Nucleophile | Conditions | Product | Key Considerations |

| Water | Acidic or Basic | Methyl 2-chloroacetate | A common side reaction. Requires anhydrous conditions to avoid.[2] |

| Alcohols (R'OH) | Excess R'OH, Acid | Methyl 2-chloroacetate / R'-imidate | Can lead to ester formation or exchange of the alkoxy group. |

| Alkoxides (R'O⁻) | Anhydrous, Aprotic Solvent | New Imidate / Orthoester | Stronger nucleophile than alcohol, can promote trans-imidatation. |

Conclusion

This compound stands out as a uniquely versatile reagent in organic synthesis. Its dual electrophilic nature provides a predictable and controllable platform for reacting with a wide array of nucleophiles. The high reactivity towards N- and S-nucleophiles makes it an exceptional precursor for amidines, thioimidates, and, crucially, for the construction of important heterocyclic systems like thiazolines and imidazoles through intramolecular cyclization pathways. While reactions with O-nucleophiles are less common, the propensity for hydrolysis underscores the critical need for anhydrous conditions when other transformations are desired. Understanding these distinct reactivity patterns empowers chemists to design efficient and elegant synthetic routes for applications in drug discovery, materials science, and beyond.

References

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Organic Syntheses Procedure. (n.d.). 3. Organic Syntheses.

- Sigma-Aldrich. (n.d.).

- ACS Publications. (n.d.).

- Diaba, F. (2018). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. Longdom Publishing.

- RSC Publishing. (n.d.). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry.

- Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace.

- Chemistry LibreTexts. (2023, August 14). 9.7: Reactions of Alcohols (CHM 223). Chemistry LibreTexts.

- ResearchGate. (2025, October 18). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress | Request PDF.

- National Institutes of Health. (2024, January 5). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. NIH.

- Boukthir, M., & Chabchouba, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry.

- NROChemistry. (n.d.). Pinner Reaction. NROChemistry.

- Chemistry LibreTexts. (2024, April 3). 17.6 Reactions of Alcohols. Chemistry LibreTexts.

- Wikipedia. (n.d.). Pinner reaction. Wikipedia.

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Unlocking the Synthetic Potential of the Imidate Functional Group: A Guide to Understanding and Harnessing the Electrophilicity of the Imidate Carbon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidate functional group, characterized by the R-C(=NR')OR'' structure, represents a versatile and powerful synthon in modern organic chemistry. Its unique electronic nature, which balances features of both esters and imines, confers a distinct reactivity profile that is of paramount importance in the synthesis of pharmaceuticals and complex molecular architectures.[1][2] Central to this reactivity is the inherent electrophilicity of the imidate carbon. Understanding the factors that govern this electrophilicity and the methods to modulate it is crucial for any researcher aiming to exploit imidates in synthetic design. This guide provides a deep dive into the core principles of imidate carbon electrophilicity, supported by mechanistic insights, field-proven experimental protocols, and computational analysis, to empower researchers in drug development and chemical synthesis.

The Electronic Architecture of the Imidate Carbon

An imidate can be viewed as the ester of an imidic acid, a tautomer of an amide.[3] This structure, featuring a carbon double-bonded to a nitrogen and single-bonded to an oxygen, creates a significant electrophilic center at the carbon atom. This electrophilicity arises from the polarization of both the C=N and C-O bonds due to the high electronegativity of the nitrogen and oxygen atoms.

The imidate carbon is more electrophilic than the carbonyl carbon of a corresponding amide but generally less electrophilic than the carbonyl carbon of an ester or acid chloride. This tunable reactivity is what makes the imidate a strategic choice in multi-step synthesis.[2] The lone pairs on both the nitrogen and oxygen atoms can donate electron density to the C=N π-system, creating resonance structures that place a partial positive charge on the central carbon, rendering it susceptible to nucleophilic attack.

Figure 1: Resonance contributors illustrating the electrophilic nature of the imidate carbon.

Factors Influencing Imidate Carbon Electrophilicity

The reactivity of the imidate carbon is not static; it can be finely tuned by the judicious selection of substituents on the carbon, nitrogen, and oxygen atoms. This principle is fundamental to designing imidate-based reactions with the desired kinetics and selectivity.

| Substituent Position | Effect of Electron-Withdrawing Group (EWG) | Effect of Electron-Donating Group (EDG) | Causality |

| R (on Carbon) | Increases Electrophilicity | Decreases Electrophilicity | EWGs inductively withdraw electron density from the imidate carbon, increasing its partial positive charge. EDGs have the opposite effect. |

| R' (on Nitrogen) | Increases Electrophilicity | Decreases Electrophilicity | EWGs on the nitrogen reduce its ability to donate its lone pair into the π-system, leaving the carbon more electron-deficient. |

| R'' (on Oxygen) | Increases Electrophilicity | Decreases Electrophilicity | An EWG (e.g., trichloromethyl in trichloroacetimidates) makes the oxygen a better leaving group and enhances the inductive pull away from the carbon. |

Field Insight: The use of trichloroacetimidates in the Overman rearrangement is a classic example of leveraging substituent effects. The powerful electron-withdrawing trichloromethyl group dramatically increases the electrophilicity of the imidate carbon, facilitating the[2][2]-sigmatropic rearrangement under thermal conditions.[4][5]

Synthetic Manifestations of Imidate Electrophilicity

The electrophilic character of the imidate carbon is the cornerstone of its utility in synthesis, enabling the formation of a wide array of functional groups and heterocyclic systems.[2][6][7]

The Pinner Reaction: A Gateway to Imidates

The most common synthesis of imidates, the Pinner reaction, itself relies on the creation of a highly electrophilic intermediate.[6][8] Anhydrous acid protonates a nitrile, generating a nitrilium ion. This species is exceptionally electrophilic and is readily attacked by an alcohol nucleophile to form the imidate, which is typically isolated as a stable hydrochloride salt ("Pinner salt").[6][8]

Figure 2: Workflow for the Pinner reaction, highlighting the electrophilic nitrilium intermediate.

Formation of Amidines: Reaction with Amines

One of the most synthetically valuable reactions of imidates is their conversion to amidines upon treatment with ammonia or primary/secondary amines.[3][6] The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon, followed by the elimination of the alcohol. This transformation is a cornerstone of medicinal chemistry, as the amidine moiety is a common feature in bioactive molecules.

Mechanism: Imidate to Amidine

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic imidate carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the imidate oxygen or nitrogen, depending on the conditions.

-

Elimination: The alcohol (R''-OH) is eliminated, and the C=N double bond is reformed, yielding the amidinium ion.

-

Deprotonation: Deprotonation gives the neutral amidine product.

The Overman and Chapman Rearrangements

Imidates serve as critical electrophilic intermediates in powerful named reactions that form key C-N bonds.

-

Overman Rearrangement: This reaction is a[2][2]-sigmatropic rearrangement of an allylic trichloroacetimidate to form an allylic trichloroacetamide.[4][5][9] The reaction is driven by the formation of a stable amide bond and proceeds through a concerted, chair-like transition state. The electrophilicity of the imidate carbon is essential for the initial formation of the imidate from the allylic alcohol.

-

Chapman Rearrangement: This thermal rearrangement involves the intramolecular 1,3-shift of an aryl group from an oxygen to a nitrogen in an aryl N-arylbenzimidate, yielding an N,N-diarylamide.[10][11][12][13] The mechanism involves an intramolecular nucleophilic aromatic substitution where the imidate nitrogen attacks the aryl ring previously attached to the oxygen.

Experimental Protocol: Synthesis and Application of N-(pyridin-2-yl)imidates

This protocol, adapted from Chaidali and Lykakis (2023), provides a robust and self-validating method for synthesizing functionalized imidates from α-iminonitriles and demonstrates their subsequent conversion to N-heterocycles.[1] It showcases a modern, mild, and efficient approach that avoids harsh acidic conditions.

Part A: Synthesis of N-(pyridin-2-yl)imidates

-

Reagent Preparation: In a 4 mL vial, add 2.0 equivalents of cesium carbonate (Cs₂CO₃).

-

Solvent Addition: Add 1 mL of the desired alcohol (e.g., methanol, ethanol). Stir for 1-2 minutes.

-

Causality: Cesium carbonate acts as a mild base to facilitate the reaction. The alcohol serves as both the solvent and the nucleophile.

-

-

Substrate Addition: Add 1.0 equivalent (e.g., 0.2 mmol) of the starting α-iminonitrile. Continue stirring until the Cs₂CO₃ is fully dissolved.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel and celite to remove the inorganic salts.

-

Purification: Wash the filter pad with dichloromethane (DCM) and ethyl acetate. Evaporate the combined organic solvents under reduced pressure. The resulting imidate is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Part B: Application - Synthesis of Dihydroimidazoles

-

Reaction Setup: To a vial containing the synthesized imidate (e.g., 0.2 mmol), add 0.5 mL of acetonitrile.

-

Nucleophile Addition: Add 2.0 equivalents of a diamine nucleophile (e.g., ethylenediamine).

-

Reaction: Stir the mixture at room temperature. The reaction time can vary from hours to days; monitor by TLC.

-

Mechanism: This is a direct demonstration of the imidate's electrophilicity. The diamine performs a double nucleophilic attack, first forming an amidine and then cyclizing to form the heterocycle, displacing 2-aminopyridine.

-

-

Isolation: After completion, evaporate the solvent. The resulting crude product can be purified by crystallization or chromatography to yield the desired N-heterocycle.

Figure 3: Step-by-step experimental workflow for the synthesis and reaction of an N-(pyridin-2-yl)imidate.

Computational Insights into Imidate Electrophilicity

Modern computational chemistry provides powerful tools for quantifying and visualizing the electrophilicity of the imidate carbon. Density Functional Theory (DFT) calculations can be employed to generate electrostatic potential (ESP) maps, which visually represent the charge distribution on the molecule. In an ESP map of an imidate, a region of strong positive potential (typically colored blue) will be localized on the imidate carbon, clearly marking it as the site for nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) theory is highly instructive. The Lowest Unoccupied Molecular Orbital (LUMO) represents the orbital that will accept electrons from a nucleophile. For an imidate, the LUMO will have a large orbital coefficient on the imidate carbon, indicating that this is the most energetically favorable site for a nucleophile to interact with.[14] Comparing the LUMO energy of different imidates allows for a quantitative ranking of their relative electrophilicity.

Conclusion

The imidate carbon is a tunable electrophilic center that serves as a linchpin in a vast array of synthetic transformations. Its reactivity, which can be modulated through substituent effects, allows for the strategic construction of C-N bonds and the synthesis of valuable nitrogen-containing compounds, including amidines and complex heterocyles.[6][15] By combining a robust understanding of the electronic principles governing its electrophilicity with validated experimental protocols and computational analysis, researchers can fully exploit the synthetic power of the imidate functional group in the pursuit of novel therapeutics and advanced materials.

References

-

Boukthir, M., & Chabchouba, F. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link]

-

Chaidali, A. G., & Lykakis, I. N. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3374. [Link]

-

Thakur, R., Jaiswal, Y., & Kumar, A. (2022). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 20(20), 4147-4166. [Link]

-

Chaidali, A. G., & Lykakis, I. N. (2021). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. European Journal of Organic Chemistry, 2021(40), 5519-5541. [Link]

-

Scribd. (n.d.). Chemistry of Imidates. [Link]

-

Wikipedia. (n.d.). Carboximidate. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Chapman Rearrangement. [Link]

-

Feng, Y., et al. (2023). Computational Electrosynthesis Study of Anodic Intramolecular Olefin Coupling: Elucidating the Role of the Electrical Double Layer. The Journal of Physical Chemistry C, 127(40), 20038-20050. [Link]

-

ResearchGate. (n.d.). Chapman Rearrangement. [Link]

-

NROChemistry. (n.d.). Overman Rearrangement. [Link]

-

Lee, I., et al. (2001). Nucleophilic substitution at the imidoyl carbon atom: intermediate mechanistic and reactivity behavior between carbonyl and vinyl carbon substitution. The Journal of Physical Chemistry A, 105(23), 5621-5627. [Link]

-

YouTube. (2020). Dive into the Chapman Rearrangement: Chemistry Unleashed!. [Link]

-

YouTube. (2022). Overman Rearrangement. [Link]

-

Gemoets, H. P. L., et al. (2019). The Chapman rearrangement in a continuous-flow microreactor. Reaction Chemistry & Engineering, 4(5), 975-980. [Link]

Sources

- 1. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 5. Overman Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Carboximidate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Chapman Rearrangement (Chapter 24) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. The Chapman rearrangement in a continuous-flow microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Nucleophilic substitution at the imidoyl carbon atom: intermediate mechanistic and reactivity behavior between carbonyl and vinyl carbon substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 2-Substituted-Oxazolines using Methyl 2-Chloroacetimidate Hydrochloride

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(chloromethyl)-oxazolines from various amino alcohols using methyl 2-chloroacetimidate hydrochloride. Oxazolines are a critical class of heterocyclic compounds, widely utilized as synthetic intermediates, protecting groups, and chiral ligands in asymmetric catalysis.[1] This application note details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, discusses the reaction's scope and limitations, and outlines essential safety and characterization procedures for researchers, chemists, and drug development professionals.

Reaction Principle and Mechanism

The synthesis of oxazolines from an amino alcohol and an imidate is a variation of the well-established Pinner reaction.[2][3] The reaction proceeds via the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which can then react with a primary amine to form the final product. In this application, the pre-formed this compound serves as a highly efficient electrophile that readily reacts with the bifunctional amino alcohol.

The mechanism involves two key stages:

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino alcohol's hydroxyl group on the electrophilic carbon of the protonated imidate. This forms a tetrahedral intermediate.

-

Intramolecular Cyclization and Elimination: The intermediate undergoes an intramolecular nucleophilic attack by the adjacent amino group on the newly formed aminal carbon. This is followed by the elimination of methanol and subsequent proton loss to yield the stable 2-oxazoline ring. The hydrochloride salt acts as an in-situ acid catalyst for the reaction.

The overall transformation is a dehydrative cyclization, providing a direct and atom-economical route to the oxazoline core structure.

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of 2-(chloromethyl)-4-benzyl-4,5-dihydrooxazole from (S)-phenylalaninol. The procedure can be adapted for other amino alcohols.

2.1 Materials and Equipment

-

Reagents:

-

This compound (CAS: 54332-68-4)

-

(S)-Phenylalaninol (or other desired amino alcohol)

-

Anhydrous Methanol (MeOH)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

2.2 Reaction Setup and Execution

-

Reagent Preparation: To a solution of chloroacetonitrile (1.0 eq) in anhydrous methanol (approx. 2 M), pass dry HCl gas or add acetyl chloride dropwise at 0 °C until saturation. Stir the mixture at room temperature for 12-24 hours to form the this compound in situ. Alternatively, use commercially available reagent directly.

-

Reaction Assembly: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous methanol.

-

Substrate Addition: Add the amino alcohol (e.g., (S)-phenylalaninol, 1.0 eq) to the suspension.

-

Base Addition: Slowly add a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to the reaction mixture at 0 °C. The base neutralizes the hydrochloride salt, facilitating the reaction.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate to yield the final 2-(chloromethyl)-oxazoline.

-

Scope, Limitations, and Optimization

The reaction is generally applicable to a wide range of primary amino alcohols, including those derived from natural and unnatural amino acids.[4]

| Substrate (Amino Alcohol) | Base | Typical Yield (%) | Notes |

| (S)-Alaninol | K₂CO₃ | 85-95% | A straightforward substrate leading to high yields. |

| (S)-Valinol | K₂CO₃ | 80-90% | Steric hindrance from the isopropyl group slightly reduces yield. |

| (S)-Phenylalaninol | TEA | 88-96% | Benzyl group is well-tolerated. |

| (R)-2-amino-1-butanol | TEA | 82-90% | Good yields are obtained with simple aliphatic amino alcohols. |

| Tris(hydroxymethyl)aminomethane | K₂CO₃ | 50-65% | Lower yields due to potential side reactions with multiple hydroxyl groups. |

Optimization Insights:

-

Base Selection: Anhydrous potassium carbonate is an effective and inexpensive base. Triethylamine can also be used and may improve the solubility of some substrates.

-

Solvent: Anhydrous methanol is the solvent of choice as it is a reactant in the in situ formation of the imidate and provides good solubility for the starting materials.

-

Temperature: The reaction is typically run at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be beneficial, but this can also lead to side product formation.

-

Troubleshooting: Low yields can often be attributed to moisture in the reaction. Ensure all glassware is oven-dried and reagents are anhydrous. If the amino alcohol substrate is not fully soluble, a co-solvent like anhydrous dichloromethane may be added.

Workflow and Characterization

The overall process from starting materials to the final, characterized product follows a standard synthetic chemistry workflow.

Caption: Figure 2: Experimental Workflow

Characterization:

The identity and purity of the synthesized 2-(chloromethyl)-oxazoline should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the chloromethyl group (CH₂Cl) typically around 4.5 ppm, and diastereotopic protons for the CH₂ and CH groups of the oxazoline ring.

-

¹³C NMR: Expect a signal for the chloromethyl carbon around 43 ppm and the characteristic C=N carbon of the oxazoline ring around 165 ppm.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the C=N stretching vibration is indicative of oxazoline ring formation.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product should be observed.

Safety Precautions

-

This compound: This reagent is a skin, eye, and respiratory irritant.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chloroacetonitrile: This precursor is toxic if swallowed and may cause an allergic skin reaction.[6][7] It is also suspected of damaging fertility.[6] Handle with extreme care and appropriate PPE.

-

Triethylamine: Corrosive and flammable. It has a strong, unpleasant odor. Work in a fume hood.

-

General Precautions: The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the reaction. All glassware should be thoroughly dried before use.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

-

Hioki, K., et al. (2008). Convenient One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Li, P., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Chemistry. Retrieved from [Link]

-

Gant, T. G., & Meyers, A. I. (1994). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

-

ResearchGate. (2015). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]_

-

PubMed. (1999). Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics. Retrieved from [Link]

-

MDPI. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Retrieved from [Link]

-

An-Najah Journals. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. ACS Publications. Retrieved from [Link]

-

MDPI. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

DRS@nio. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

-

Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Retrieved from [Link]

Sources

- 1. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazoline - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 5. aksci.com [aksci.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.co.uk [fishersci.co.uk]

Modular Synthesis of Chiral Ligands Utilizing Methyl 2-Chloroacetimidate Hydrochloride: A Detailed Guide for Researchers

Introduction: The Power of Modularity in Asymmetric Catalysis

In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis, driven by the innovation in chiral ligand design, stands as a cornerstone in achieving high levels of stereoselectivity.[1][2][3] A modular approach to the synthesis of these ligands offers a significant advantage, allowing for the systematic variation of steric and electronic properties to fine-tune catalytic performance for specific transformations. This guide provides a comprehensive overview and detailed protocols for the modular synthesis of a versatile class of chiral ligands, with a particular focus on the application of methyl 2-chloroacetimidate hydrochloride as a key building block. This reagent offers a reliable and efficient pathway to valuable ligand scaffolds, such as bis(oxazolines) (BOX), which have demonstrated remarkable efficacy in a wide array of asymmetric reactions.[4][5]

Scientific Foundation: Why this compound?

The selection of this compound as a linchpin for modular ligand synthesis is rooted in its chemical reactivity and versatility. This reagent serves as a convenient precursor to the imidate functional group, which readily undergoes nucleophilic attack by chiral amino alcohols to form the critical oxazoline ring structure present in many "privileged" chiral ligands.[1][4]

The hydrochloride salt enhances the stability and handling of the otherwise reactive imidate. The reaction proceeds via a well-defined mechanism, ensuring high yields and stereochemical fidelity. The modularity arises from the ability to readily couple a wide variety of commercially available or synthetically accessible chiral amino alcohols with the chloroacetimidate core, thereby generating a library of ligands with diverse stereochemical environments.

Safety and Handling of Reagents

This compound and related chloroacetamides are toxic and can cause skin and eye irritation, as well as respiratory irritation.[6][7] It is crucial to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Chiral amino alcohols , such as (1S,2R)-(-)-cis-1-amino-2-indanol, may also cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative chiral bis(oxazoline) ligand using this compound and a chiral amino alcohol.

Protocol 1: Synthesis of a Methylene-Bridged Bis(oxazoline) Ligand

This protocol is adapted from established procedures for the synthesis of bis(oxazoline) ligands and is optimized for the use of this compound.[8]

Objective: To synthesize a C2-symmetric chiral bis(oxazoline) ligand from a chiral amino alcohol and this compound.

Materials:

-

This compound

-

(1S,2R)-(-)-cis-1-Amino-2-indanol (or other suitable chiral amino alcohol)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Workflow Diagram:

Caption: General workflow for the synthesis of bis(oxazoline) ligands.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amino Alcohol: To this solution, add the chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-amino-2-indanol, 2.2 eq) portion-wise at room temperature.

-

Addition of Base: Cool the reaction mixture to 0 °C in an ice bath and slowly add triethylamine (2.5 eq). The addition of the base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction, driving the reaction to completion.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure bis(oxazoline) ligand.

Expected Yield: 60-80%

Mechanism of Oxazoline Ring Formation

The formation of the bis(oxazoline) ligand proceeds through a well-established mechanistic pathway. The key steps involve nucleophilic attack of the amino group of the chiral amino alcohol on the electrophilic carbon of the imidate, followed by an intramolecular cyclization.

Caption: Simplified mechanism of oxazoline ring formation.

Applications in Asymmetric Catalysis

Chiral bis(oxazoline) ligands synthesized via this modular approach are highly effective in a variety of metal-catalyzed asymmetric reactions. The C2-symmetric nature of these ligands, combined with the tunable steric bulk of the substituents on the oxazoline rings, allows for the creation of a well-defined chiral pocket around the metal center, leading to high enantioselectivities.[5][9]

Table 1: Representative Applications of Bis(oxazoline) Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Substrate Example | Product Enantiomeric Excess (ee) | Reference |

| Diels-Alder | Cu(II) | Cyclopentadiene & N-acryloyloxazolidinone | >95% | [5] |

| Friedel-Crafts Alkylation | Cu(II) | Indole & β-nitrostyrene | up to 81% | [7] |

| Cyclopropanation | Cu(I) | Styrene & Ethyl diazoacetate | up to 99% | [4] |

| Aldol Reaction | Cu(II) | Silyl ketene acetal & Aldehyde | up to 98% | [5] |

| Michael Addition | Cu(II) | Malonate & Enone | >90% | [5] |

Case Study: Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction

Copper(II) complexes of bis(oxazoline) ligands are particularly effective catalysts for the Diels-Alder reaction.[5][9] The ligand coordinates to the copper(II) center, creating a chiral Lewis acid that activates the dienophile towards cycloaddition. The steric environment created by the ligand dictates the facial selectivity of the diene's approach, resulting in high enantiomeric excesses of the desired cycloadduct.

Protocol 2: In Situ Generation of the Chiral Catalyst and Asymmetric Diels-Alder Reaction

Objective: To perform a copper(II)-catalyzed asymmetric Diels-Alder reaction using a synthesized bis(oxazoline) ligand.

Materials:

-

Synthesized bis(oxazoline) ligand (from Protocol 1)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

-

Anhydrous Dichloromethane (DCM)

-

Cyclopentadiene (freshly cracked)

-

N-Acryloyloxazolidinone

-

Standard workup and purification reagents

Equipment:

-

Schlenk flask or oven-dried glassware

-

Inert atmosphere setup

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, dissolve the bis(oxazoline) ligand (0.1 eq) in anhydrous dichloromethane. Add Cu(OTf)2 (0.1 eq) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

-

Substrate Addition: Add the N-acryloyloxazolidinone (1.0 eq) to the catalyst solution.

-

Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at the low temperature and monitor its progress by TLC.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and follow a standard aqueous workup and purification by column chromatography to isolate the Diels-Alder adduct.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The modular synthesis of chiral ligands using this compound provides a powerful and versatile platform for the rapid generation of diverse ligand libraries. This approach allows researchers to systematically investigate the structure-activity relationships of chiral catalysts and to optimize their performance for a wide range of asymmetric transformations. The protocols and principles outlined in this guide are intended to empower researchers in both academic and industrial settings to accelerate the discovery and development of new, highly effective chiral catalysts for the synthesis of valuable enantiopure molecules.

References

-

G. Desimoni, G. Faita, and K. A. Jørgensen, "C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis," Chemical Reviews, vol. 106, no. 9, pp. 3561-3651, 2006. [Link]

-

Wikipedia, "Bisoxazoline ligand," [Online]. Available: [Link]

-

J. S. Johnson and D. A. Evans, "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions," Accounts of Chemical Research, vol. 33, no. 6, pp. 325-335, 2000. [Link]

-

A. K. Ghosh, P. Mathivanan, and J. Cappiello, "C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis," Tetrahedron: Asymmetry, vol. 9, no. 1, pp. 1-45, 1998. [Link]

-

J. L. Hofstra, T. J. DeLano, and S. E. Reisman, "Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)," Organic Syntheses, vol. 97, pp. 172-188, 2020. [Link]

-

D. A. Evans, J. S. Johnson, and T. Lectka, "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions," Accounts of Chemical Research, vol. 33, no. 6, pp. 325-335, 2000. [Link]

-

M. Tilliet, "Synthesis and Study of New Oxazoline Based Ligands," KTH, 2008. [Link]

-

S. E. Denmark and J. D. Jones, "cis-1-Aminoindan-2-ol in Asymmetric Syntheses," Molecules, vol. 23, no. 11, p. 2840, 2018. [Link]

-

M. Movassaghi, M. D. Hill, and O. K. Ahmad, "Mechanism of the Cobalt Oxazoline Palladacycle (COP)-Catalyzed Asymmetric Synthesis of Allylic Esters," Journal of the American Chemical Society, vol. 129, no. 34, pp. 10434-10443, 2007. [Link]

-

PubChem, "(1S,2R)-(-)-1-Amino-2-indanol," [Online]. Available: [Link]

-

M. A. Ali et al., "Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation," Molecules, vol. 26, no. 24, p. 7481, 2021. [Link]

-

O. Reiser, "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis," Coordination Chemistry Reviews, vol. 252, no. 5-7, pp. 702-714, 2008. [Link]

-

S. Bellemin-Laponnaz and L. H. Gade, "Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity," Molecules, vol. 28, no. 16, p. 6019, 2023. [Link]

-

A. A. El-Sherif, "Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation," Arabian Journal of Chemistry, vol. 13, no. 1, pp. 1-15, 2020. [Link]

Sources

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. Bisoxazoline_ligand [chemeurope.com]

- 3. Synthesis of New Bis(oxazoline) Ligand-Metal Complexes [cjcu.jlu.edu.cn]

- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: One-Pot Synthesis Involving Methyl 2-chloroacetimidate Hydrochloride

Introduction: The Strategic Advantage of Methyl 2-chloroacetimidate Hydrochloride in One-Pot Syntheses

This compound stands as a versatile and highly reactive building block in modern organic synthesis. Its utility is particularly pronounced in the realm of one-pot reactions, where multiple synthetic transformations are executed in a single reaction vessel. This approach offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability by minimizing solvent usage, purification steps, and overall reaction time. The inherent reactivity of the imidate functionality, coupled with the presence of a strategically positioned chloro leaving group, makes this compound an ideal precursor for the construction of complex heterocyclic scaffolds, which are pivotal in pharmaceutical and materials science research. This guide provides detailed protocols and mechanistic insights into one-pot syntheses leveraging this valuable reagent, with a focus on the preparation of chiral trisoxazolines and benzothiazolylthio oxadiazoles.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

| Property | Value | Reference |

| Chemical Formula | C₃H₆ClNO · HCl | |

| Molecular Weight | 144.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 77-82 °C | |

| Storage Temperature | -20°C |

Safety and Handling:

This compound is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention[1].

Application 1: Modular One-Pot Synthesis of Chiral Trisoxazolines

Chiral trisoxazolines are a class of privileged ligands that have demonstrated exceptional performance in asymmetric catalysis, particularly in Michael additions. The modular nature of their synthesis allows for the facile generation of a diverse library of ligands for catalyst screening and optimization. While traditionally a multi-step process, a streamlined one-pot approach can be envisioned from this compound.

Mechanistic Rationale

The synthesis of trisoxazolines from this compound proceeds through a two-stage, one-pot sequence. The first stage involves the formation of a 2-chloromethyloxazoline intermediate. This is achieved through the reaction of methyl 2-chloroacetimidate with a chiral amino alcohol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the imidate. The second stage involves the deprotonation of a chiral bis(oxazoline) (BOX) ligand using a strong base, followed by nucleophilic substitution with the in-situ generated 2-chloromethyloxazoline.

Detailed One-Pot Protocol

Materials:

-

This compound

-

Chiral amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol)

-

Chiral bis(oxazoline) (BOX) ligand (e.g., 2,2'-methylenebis((4S)-4-phenyl-2-oxazoline))

-

Triethylamine (Et₃N), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Stage 1: In situ generation of 2-chloromethyloxazoline.

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.1 eq).

-

Add anhydrous dichloromethane (DCM) to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve the chiral amino alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the amino alcohol/triethylamine solution to the stirred imidate suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Stage 2: Coupling with bis(oxazoline).

-

In a separate flame-dried flask under an inert atmosphere, dissolve the chiral bis(oxazoline) (BOX) ligand (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the BOX solution. A color change is typically observed, indicating deprotonation. Stir for 30 minutes at -78 °C.

-

To this deprotonated BOX solution, slowly add the reaction mixture from Stage 1 (containing the in-situ generated 2-chloromethyloxazoline) via a cannula at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral trisoxazoline.

-

| Parameter | Condition |

| Stoichiometry (Imidate:Amino Alcohol:BOX) | 1.1 : 1.0 : 1.0 |

| Solvent | DCM and THF |

| Temperature | 0 °C to room temp. (Stage 1), -78 °C to room temp. (Stage 2) |

| Reaction Time | 4-6 hours (Stage 1), Overnight (Stage 2) |

| Typical Yield | Good to high, dependent on substrates |

Application 2: One-Pot Synthesis of Benzothiazolylthio Oxadiazoles

Derivatives of 1,3,4-oxadiazole are known for their wide range of biological activities. The incorporation of a benzothiazolylthio moiety can further enhance their pharmacological profile. A one-pot synthesis of these valuable compounds can be achieved using this compound.

Mechanistic Rationale

This one-pot synthesis involves a sequential reaction cascade. Initially, this compound reacts with a hydrazide to form an N-acyl-2-chloroacetamidrazone intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the oxygen atom of the hydrazide onto the imidate carbon, followed by elimination of methanol, to form a 2-(chloromethyl)-1,3,4-oxadiazole. In the same pot, a benzothiazole-2-thiol, in the presence of a base, acts as a nucleophile and displaces the chloride from the chloromethyl group of the oxadiazole intermediate to yield the final benzothiazolylthio oxadiazole product.

Detailed One-Pot Protocol

Materials:

-

This compound

-

Substituted hydrazide (e.g., benzohydrazide)

-

2-Mercaptobenzothiazole

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ice-water

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup.

-

To a round-bottom flask, add the substituted hydrazide (1.0 eq) and anhydrous DMF.

-

Add this compound (1.1 eq) to the solution and stir at room temperature for 1 hour.

-

-

Cyclization and Substitution.

-

To the reaction mixture, add 2-mercaptobenzothiazole (1.0 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-10 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure benzothiazolylthio oxadiazole.

-

| Parameter | Condition |

| Stoichiometry (Imidate:Hydrazide:Thiol) | 1.1 : 1.0 : 1.0 |

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | Room temp., then 80-90 °C |

| Reaction Time | 1 hour (initial), 8-10 hours (heating) |

| Typical Yield | Moderate to good, dependent on substrates |

Conclusion and Future Outlook

This compound serves as a powerful and versatile reagent for the development of efficient one-pot synthetic methodologies. The protocols detailed herein for the synthesis of chiral trisoxazolines and benzothiazolylthio oxadiazoles highlight its potential to streamline the construction of complex and medicinally relevant molecules. The ability to perform multiple reaction steps in a single vessel not only improves laboratory efficiency but also aligns with the principles of green chemistry. Future research in this area will likely focus on expanding the scope of nucleophiles and reaction partners for this compound, leading to the discovery of novel one-pot syntheses for a wider array of heterocyclic systems with diverse biological activities.

References

-

Ye, M.-C.; Li, B.; Zhou, J.; Sun, X.-L.; Tang, Y. Modular Synthesis of Chiral Homo- and Heterotrisoxazolines. Improving the Enantioselectivity in the Asymmetric Michael Addition of Indole to Benzylidene Malonate. J. Org. Chem.2005 , 70 (15), 6108–6110. [Link]

-

PubChem. Methyl 2-chloroacetimidate. [Link]

Sources

Application Note & Protocols: Methyl 2-chloroacetimidate Hydrochloride as a Versatile Precursor for Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The efficient construction of these rings is a central goal of synthetic chemistry. This guide details the application of Methyl 2-chloroacetimidate hydrochloride, a highly versatile and reactive building block, for the synthesis of key heterocyclic systems, including oxazolines and thiazoles. We provide an in-depth analysis of reaction mechanisms, step-by-step experimental protocols, and expert insights into procedural choices to empower researchers in drug discovery and chemical synthesis.

Introduction: The Utility of this compound

This compound (Cl-C(NH)OCH₃·HCl) is a bifunctional reagent of significant value in organic synthesis.[3][4] Its structure incorporates two key reactive sites:

-

An Electrophilic Imidate Carbon: This site is highly susceptible to attack by nucleophiles. The protonated form (as the hydrochloride salt) enhances its electrophilicity, facilitating reactions with a wide range of nucleophiles, including amines and thiols.

-

A Chloromethyl Group: This group contains a reactive C-Cl bond, providing a second electrophilic center for subsequent intramolecular cyclization reactions, typically after the initial reaction at the imidate carbon.

This dual reactivity makes it an ideal precursor for one-pot or sequential reactions to form five-membered heterocyclic rings. Its use is particularly prominent in the synthesis of oxazolines and thiazoles, which are privileged structures in many biologically active compounds.[1]

General Synthetic Workflow

The synthesis of heterocycles using this compound generally follows a two-stage pathway within a single pot: 1) Initial nucleophilic attack at the imidate carbon, followed by 2) Intramolecular cyclization via nucleophilic substitution at the chloromethyl carbon. This streamlined approach enhances synthetic efficiency.

Caption: General experimental workflow for heterocycle synthesis.

Application I: Synthesis of 2-Substituted Oxazolines

Oxazolines are crucial components of chiral ligands used in asymmetric catalysis and are present in numerous natural products. This compound provides a direct route to 2-(chloromethyl)oxazolines, which can be further functionalized. The synthesis proceeds via reaction with a β-amino alcohol.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of the β-amino alcohol onto the imidate carbon. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its role is to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, without competing as a nucleophile.[5] Following the initial addition, the alkoxide formed attacks the chloromethyl group in an intramolecular SN2 reaction to furnish the oxazoline ring.

Caption: Mechanism for oxazoline synthesis.

Experimental Protocol: Synthesis of (S)-2-(chloromethyl)-4-phenyl-4,5-dihydrooxazole

This protocol is adapted from established methods for oxazoline synthesis.[5]

Materials:

-

This compound (1.0 eq)

-

(S)-2-Amino-2-phenylethan-1-ol (1.0 eq)

-

Triethylamine (TEA) (2.2 eq), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (e.g., 1.44 g, 10 mmol) and anhydrous DCM (50 mL).

-

Cool the resulting suspension to 0°C using an ice bath.

-

Add (S)-2-amino-2-phenylethan-1-ol (e.g., 1.37 g, 10 mmol) in one portion.

-

To the stirred suspension, add a solution of triethylamine (e.g., 3.06 mL, 22 mmol) in anhydrous DCM (10 mL) dropwise via a syringe pump over 2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure oxazoline.

Causality & Trustworthiness:

-

Anhydrous Conditions: The imidate is sensitive to hydrolysis. Using anhydrous solvents and an inert atmosphere prevents the formation of unwanted amide byproducts.[6]

-

Slow Addition of Base: The reaction is exothermic. Slow, controlled addition of the base at low temperature prevents runaway reactions and minimizes side-product formation.

-

Stoichiometry of Base: More than two equivalents of base are required: one to neutralize the hydrochloride salt of the starting material and one to neutralize the HCl generated during the cyclization. A slight excess ensures the reaction goes to completion.

Application II: Synthesis of Thiazoles

The thiazole ring is a cornerstone of many pharmaceuticals, including antibiotics and anticancer agents.[7] A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide.[8] this compound can serve as an effective α-halocarbonyl equivalent.

Reaction Mechanism

In this synthesis, the sulfur atom of a thioamide (e.g., thioacetamide) acts as the initial nucleophile, attacking the imidate carbon. This is followed by an intramolecular condensation where the nitrogen of the intermediate attacks the chloromethyl carbon, leading to cyclization. A final dehydration step yields the aromatic thiazole ring.

Caption: Hantzsch-type mechanism for thiazole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-(chloromethyl)thiazole

Materials:

-

This compound (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Ethanol (95%)

-

Sodium bicarbonate (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (e.g., 0.83 g, 11 mmol) in ethanol (40 mL).

-

Add this compound (e.g., 1.44 g, 10 mmol) to the solution.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid, followed by a wash with brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure 2-methyl-4-(chloromethyl)thiazole.

Causality & Trustworthiness:

-

Solvent Choice: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both the polar starting materials and facilitates the reaction without interfering.[8]

-

Reflux Conditions: The increased temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps, driving the reaction toward the aromatic thiazole product.

-